4-(3-amino-1H-1,2,4-triazol-1-yl)phenol
Description
Properties
IUPAC Name |
4-(3-amino-1,2,4-triazol-1-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-8-10-5-12(11-8)6-1-3-7(13)4-2-6/h1-5,13H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUODDKBQSKXGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC(=N2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461708-48-4 | |
| Record name | 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of aminoguanidine with phenolic aldehydes under acidic conditions, followed by cyclization to form the triazole ring. Microwave irradiation has also been employed to enhance the efficiency and yield of the reaction .
Industrial Production Methods
Industrial production of 1,2,4-triazole derivatives often utilizes large-scale cyclocondensation reactions. The use of microwave-assisted synthesis is gaining popularity due to its ability to reduce reaction times and improve yields. Additionally, the choice of solvents and catalysts can significantly impact the scalability and environmental footprint of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-amino-1H-1,2,4-triazol-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Medicinal Chemistry
4-(3-amino-1H-1,2,4-triazol-1-yl)phenol has been explored for its potential therapeutic applications:
- Anticancer Activity : Studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The compound's mechanism of action involves the inhibition of specific enzymes that are crucial for cancer cell proliferation .
- Antimicrobial Properties : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Its derivatives have been synthesized and tested for antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus .
- Anti-inflammatory Effects : Research indicates that the triazole moiety can modulate inflammatory pathways, making it a candidate for developing anti-inflammatory agents .
Agricultural Applications
The compound is also of interest in agricultural science:
- Fungicides : Due to its structural similarity to other triazole compounds known for fungicidal activity, this compound is being investigated for its efficacy in controlling fungal diseases in crops .
Material Science
In the realm of materials science:
- Polymer Development : The unique properties of this compound allow it to be used as a building block in the synthesis of polymers with specific functionalities. Its phenolic group can participate in reactions that form cross-linked structures, enhancing material strength and stability .
Case Studies
Mechanism of Action
The mechanism of action of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular processes by disrupting the function of key proteins and pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)phenol (TRP)
Structure: Lacks the 3-amino group on the triazole ring. Applications:
- Acts as a signal enhancer in chemiluminescence immunoassays (e.g., detection of hepatitis C virus) due to its electron-donating properties, achieving a detection limit of 0.1 pg/mL .
- Used in the luminol-H₂O₂-HRP system, where its phenol group stabilizes reactive intermediates .
4-{[(1H-1,2,4-Triazol-1-yl)methyl]sulfanyl}phenol
Structure: Features a sulfanyl-methyl bridge between the triazole and phenol groups. Properties:
- Forms a 3D supramolecular framework via O–H⋯N hydrogen bonds and π⋯π interactions, with a dihedral angle of 33.4° between the triazole and phenol planes .
- The sulfanyl group enhances hydrophobic interactions, making it suitable for bioinspired materials . Comparison: The target compound’s amino group may offer stronger hydrogen-bonding interactions than the sulfanyl group, favoring biological activity over material science applications.
4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one
Structure: Contains an amino group at the 4-position and a ketone at the 5-position of the triazole ring. Synthesis: Produced via reactions involving carbonyl sulfide and hydrazine derivatives . Activity: Demonstrates metal-chelating properties, relevant for coordination chemistry .
Posaconazole (Antifungal Drug)
Structure: A complex triazole antifungal agent with a difluorophenyl and tetrahydrofuran substituent . Mechanism: Inhibits fungal lanosterol 14α-demethylase via triazole coordination to heme iron . Relevance: Highlights the importance of triazole substituents in biological targeting. The target compound’s simpler structure and amino group may limit its antifungal potency but could enable tailored modifications for specific applications.
Chemical Reactivity and Stability
- Hydrogen Bonding: The 3-amino group in the target compound enhances hydrogen-bond donor capacity, improving solubility in polar solvents compared to TRP .
- Electron Effects: The amino group’s electron-donating nature may stabilize radical intermediates in chemiluminescence systems more effectively than non-amino triazoles .
- Thermal Stability: TRP derivatives decompose above 480 K , while amino-substituted triazoles (e.g., ) show similar stability, suggesting comparable thermal resilience.
Biological Activity
4-(3-amino-1H-1,2,4-triazol-1-yl)phenol is a compound characterized by its unique structure that combines a phenolic group with a 1,2,4-triazole moiety. This combination imparts significant biological activities that have been the focus of various research studies. The compound has shown potential in medicinal chemistry, particularly in anticancer research and enzyme inhibition.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a triazole ring substituted with an amino group and linked to a phenolic structure, which enhances its reactivity and biological properties.
Anticancer Properties
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines have been tested for cytotoxicity. The compound demonstrated IC50 values in the range of 15.6 to 23.9 µM, indicating significant anticancer activity compared to standard drugs like doxorubicin .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes, which is crucial for its anticancer and therapeutic activities:
- Urease Inhibition : Studies have shown that derivatives of this compound possess potent urease inhibitory activities . Urease inhibitors are important in treating conditions such as urinary tract infections and kidney stones.
Antiangiogenic Activity
The compound has also been linked to antiangiogenic properties, which are essential in cancer treatment as they inhibit the formation of new blood vessels that tumors need for growth:
- Research has highlighted its dual mechanism of action by targeting both tumor proliferation and angiogenesis . This dual activity is particularly promising for enhancing anticancer efficacy.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
The biological activity of this compound can be attributed to its ability to interact with specific proteins and enzymes within the body. This interaction modulates various biological pathways critical for cancer progression and survival.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol, and what key reaction parameters influence yield?
- Methodological Answer : A widely used method involves nucleophilic substitution reactions between 1,2,4-triazole derivatives and halogenated phenolic precursors. For example, describes a protocol where p-hydroxybenzaldehyde dimethyl acetal reacts with 1,2,4-triazole under acidic catalysis (e.g., p-toluenesulfonic acid) to form triazole-substituted phenolic compounds. Key parameters include:
- Solvent selection : Ethanol/water mixtures are preferred for solubility and reactivity .
- pH control : Post-reaction acidification (e.g., HCl) precipitates the product, with optimal yields at pH 4 .
- Temperature : Reactions are typically conducted under reflux (e.g., 80°C) to accelerate kinetics without decomposition .
- Yield Optimization : Reported yields range from 77% (ethanol/water system) to lower efficiencies in non-polar solvents. Purification via recrystallization improves purity .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- Structure solution : Employ direct methods in SHELXS-97 .
- Refinement : SHELXL-97 refines positional and thermal parameters, with hydrogen atoms placed geometrically .
- Key Structural Features (from analogous compounds):
| Parameter | Value |
|---|---|
| Bond length (C1–N2) | 1.308 Å |
| Dihedral angle | 33.4° (phenyl-triazole) |
| Hydrogen bond (O–H⋯N) | 2.78 Å |
- Crystal System : Monoclinic, space group P2₁/n .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in spectroscopic data (e.g., NMR, XRD) when characterizing derivatives of this compound?
- Data Contradiction Analysis :
- NMR Discrepancies : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in aromatic/amine regions. For example, highlights tautomerism in triazoles, requiring variable-temperature NMR to confirm dynamic equilibria .
- XRD vs. Computational Models : Compare experimental bond lengths/angles with DFT-optimized geometries (e.g., using Gaussian 09). Discrepancies >0.02 Å may indicate crystal packing effects .
Q. How can hydrogen bonding and π-π interactions in the crystal lattice be exploited to design co-crystals for enhanced solubility or stability?
- Design Principles :
- Hydrogen Bonding : The phenol O–H group forms strong interactions with triazole N atoms (2.78 Å), enabling co-crystallization with carboxylic acid co-formers .
- π-π Stacking : Parallel triazole rings (3.556 Å separation) can incorporate aromatic guests (e.g., pyridine) to modulate solubility .
- Case Study : notes that 1D chains via O–H⋯N bonds extend into 2D layers through C–H⋯N interactions, suggesting co-crystal candidates with complementary H-bond donors/acceptors .
Q. What methodologies are recommended for evaluating the biological activity of this compound, particularly in antimicrobial assays?
- Experimental Design :
- In vitro Assays : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against S. aureus and E. coli. cites related triazoles with MICs of 8–32 µg/mL .
- Structure-Activity Relationship (SAR) : Introduce substituents at the phenol or triazole positions. For example, fluorobenzyl-thio derivatives (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) show enhanced activity due to lipophilicity .
- Data Interpretation : Use ANOVA to compare log-transformed MIC values across derivatives, adjusting for solvent controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
